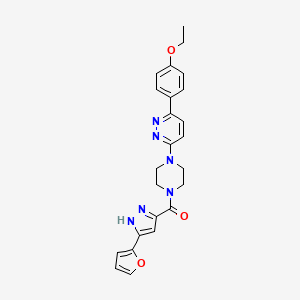
1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H26F2N4O2S and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research into similar sulfonamide compounds has led to the development of broad-spectrum antibacterial agents. For instance, the synthesis of sulfonamide derivatives has shown effectiveness against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of such compounds in addressing systemic infections and offering new avenues for antibiotic development (Hashimoto et al., 2007).
Anticancer Applications
Aromatic sulfonamides containing a condensed piperidine moiety have been identified as potential anticancer agents, capable of inducing oxidative stress and glutathione depletion in various cancer cell lines. This research suggests that sulfonamide derivatives can serve as a foundation for developing targeted therapies against a range of cancers, including leukemia, melanoma, and glioblastoma (Madácsi et al., 2013).
Antiviral Research
Compounds with structural similarities to the given chemical have been explored for their antiviral properties. For example, sulfonamide and urea derivatives have been synthesized and found to exhibit significant activity against avian paramyxo virus (AMPV-1), highlighting the potential of these compounds in the development of new antiviral drugs (Selvakumar et al., 2018).
Neurotransmitter System Modulators
Sulfonamide derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly the phenylethanolamine N-methyltransferase (PNMT) enzyme, which is involved in the synthesis of the neurotransmitter epinephrine. These compounds have shown high inhibitory potency and selectivity, suggesting their potential use in treating disorders associated with dysregulated epinephrine synthesis (Grunewald et al., 2005).
Synthesis of N-Heterocycles
The utility of sulfonamide compounds extends into the realm of organic synthesis, particularly in the formation of N-heterocycles. These chemical frameworks are fundamental in medicinal chemistry due to their presence in a wide array of bioactive molecules. Research has shown efficient methods for synthesizing N-heterocycles using sulfonamide derivatives, contributing to the advancement of drug discovery and development processes (Matlock et al., 2015).
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N4O2S/c1-14-24-20-5-3-2-4-18(20)21(25-14)27-10-8-17(9-11-27)26-30(28,29)13-15-12-16(22)6-7-19(15)23/h6-7,12,17,26H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIRTGHHTKBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

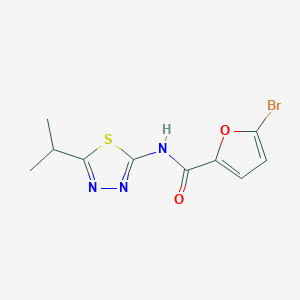

![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
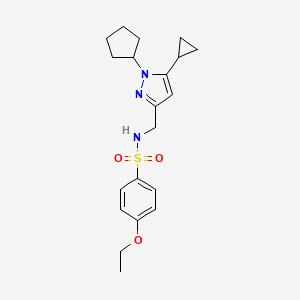
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)

![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)
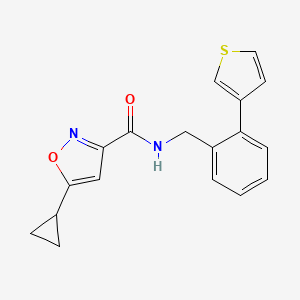
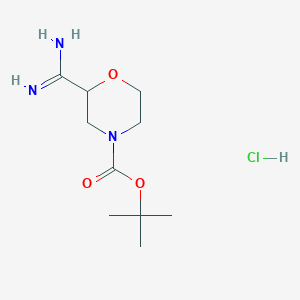
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)
![Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate](/img/structure/B2665097.png)

